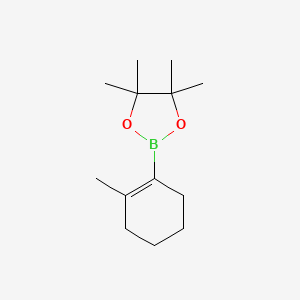
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 448211-43-6 . It has a molecular weight of 222.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 . This code represents the compound’s molecular structure.It should be stored in a refrigerator . The shipping temperature is room temperature .
科学的研究の応用
Epigenetic Modulation
Research on DNA methyltransferase inhibitors illustrates the profound impact of chemical agents on epigenetic modifications, potentially influencing gene expression without altering the DNA sequence. Such compounds, including nucleoside analogs, have shown promise in inhibiting hypermethylation, a common feature in malignancies, thereby restoring tumor suppressor gene activity and demonstrating antitumor effects in preclinical models. This highlights the broader potential for chemicals in modulating epigenetic landscapes for therapeutic purposes (Goffin & Eisenhauer, 2002).
Organic Thermoelectric Materials
The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) as a thermoelectric material exemplifies the growing interest in organic compounds for energy conversion applications. Recent advancements have achieved significant improvements in the thermoelectric efficiency of PEDOT-based materials, suggesting a potential role for similar organic compounds in developing low-cost, flexible, and environmentally friendly thermoelectric devices. This research underscores the utility of organic chemistry in addressing energy sustainability challenges (Yue & Xu, 2012).
Catalytic Oxidation
Studies on the selective catalytic oxidation of cyclohexene demonstrate the capacity for controlled chemical reactions to produce industrially relevant intermediates with high selectivity. The ability to direct the oxidation process towards specific products with different functional groups opens avenues for synthesizing a wide array of chemicals from simple precursors, highlighting the role of catalysis in modern synthetic chemistry (Cao et al., 2018).
Environmental Toxicology
The review on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) sheds light on the environmental and health impacts of industrial chemicals. Understanding the acute and subchronic toxicity, along with potential irritant and sensitization properties, is crucial for assessing the risks associated with chemical spills and exposures. Such research informs safety regulations and risk assessment protocols for chemicals in industrial use (Paustenbach et al., 2015).
Ethylene Action Inhibition
Investigations into the effects of 1-methylcyclopropene (1-MCP) on ethylene perception in plants offer insights into the regulation of plant growth and fruit ripening. By inhibiting ethylene action, 1-MCP can extend the shelf life of fruits and vegetables, emphasizing the importance of chemical interventions in post-harvest technology and food preservation (Blankenship & Dole, 2003).
Safety And Hazards
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDAXQXIPAWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

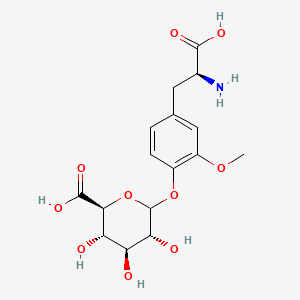
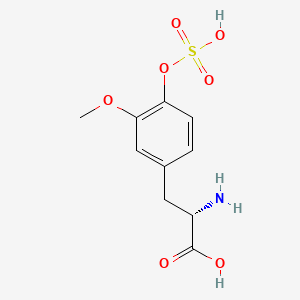
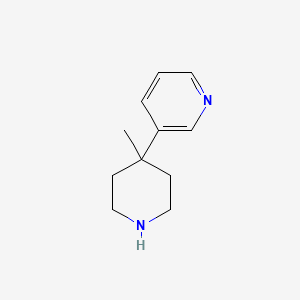
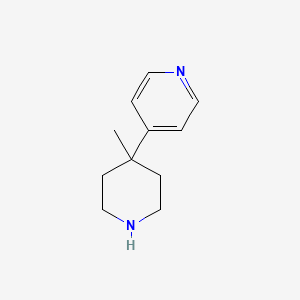
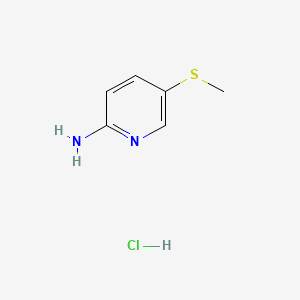
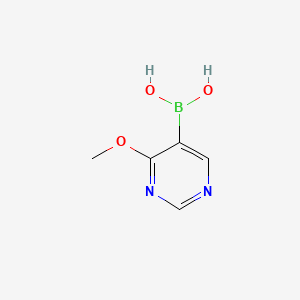
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

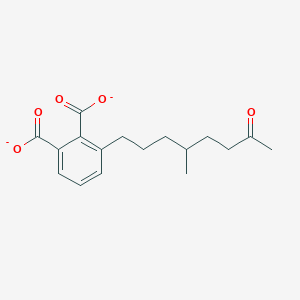

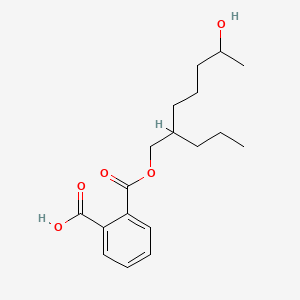
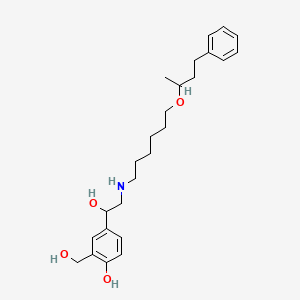
![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)